![molecular formula C20H18N4OS B3216263 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1171398-65-4](/img/structure/B3216263.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Overview
Description
The compound “N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide” is a novel derivative synthesized from benzothiazole . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has been used in the synthesis of various compounds with diverse biological activities .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound was synthesized through a series of chemical reactions involving coupling, acetylation, and nucleophilic substitution .Scientific Research Applications
Medicinal Chemistry and Drug Development
1H-Pyrazole-3-carboxamide exhibits potential as a scaffold for designing novel pharmaceutical agents. Researchers explore its derivatives to develop drugs targeting specific diseases. The compound’s structural features, such as the pyrazole ring and benzothiazole moiety, contribute to its bioactivity. By modifying substituents, scientists can fine-tune its pharmacological properties .
Anticancer Agents
The benzothiazole-containing pyrazole derivatives have attracted attention due to their antiproliferative activity against cancer cells. Researchers investigate their mechanisms of action, cytotoxicity, and selectivity. These compounds may inhibit cell growth, induce apoptosis, or interfere with specific signaling pathways involved in cancer progression .
Anti-Inflammatory Properties
1H-Pyrazole-3-carboxamide derivatives may possess anti-inflammatory effects. Scientists study their ability to modulate inflammatory pathways, such as NF-κB, COX-2, and cytokines. These compounds could potentially serve as leads for developing anti-inflammatory drugs .
Antimicrobial Activity
The benzothiazole-pyrazole scaffold has shown promise as an antimicrobial agent. Researchers explore its antibacterial and antifungal properties. By synthesizing derivatives and evaluating their efficacy, they aim to combat drug-resistant pathogens .
Agrochemical Applications
1H-Pyrazole-3-carboxamide derivatives might find use in agriculture. Their bioactivity against pests, plant pathogens, or weeds could lead to the development of environmentally friendly pesticides or herbicides. Researchers investigate their mode of action and safety profiles .
Material Science and Organic Electronics
Beyond biological applications, scientists explore the electronic properties of pyrazole derivatives. These compounds can serve as building blocks for organic semiconductors, light-emitting materials, or conductive polymers. Their π-conjugated systems make them interesting candidates for optoelectronic devices .
Mechanism of Action
Target of Action
The primary target of this compound, also known as F5128-0251 , is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
F5128-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody that binds to a novel immune checkpoint IGSF8 and blocks the interaction with its receptors . This blockade results in compelling monotherapy anti-tumor activity as well as synergy with anti-PD1 across multiple syngeneic tumor models .
Biochemical Pathways
It is known that the compound’s action on the igsf8 immune checkpoint can influence the immune response against tumors
Pharmacokinetics
It is currently in phase 1 clinical development, which will likely include an evaluation of its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The blockade of IGSF8 by F5128-0251 results in compelling monotherapy anti-tumor activity, as demonstrated in preclinical data . This suggests that the compound may have potential as a novel cancer therapeutic.
Future Directions
The compound and its derivatives were evaluated for anti-inflammatory activity . Future research could explore its potential applications in other therapeutic areas. Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-3-24-13(2)12-17(23-24)19(25)21-15-9-5-4-8-14(15)20-22-16-10-6-7-11-18(16)26-20/h4-12H,3H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROSIEINOORSCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146448 | |
Record name | N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |
CAS RN |
1171398-65-4 | |
Record name | N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171398-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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